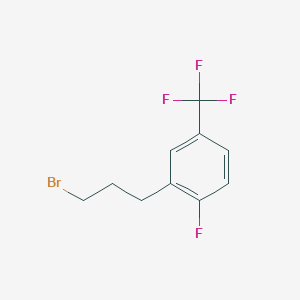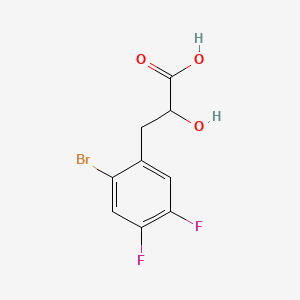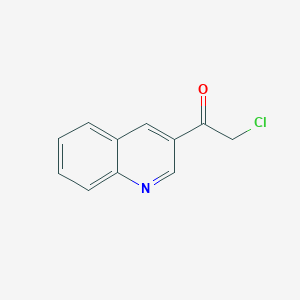![molecular formula C14H23NO3 B13539616 tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)
tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a versatile organic compound that serves as a building block in the synthesis of complex molecules. It is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts rigidity and stability to the molecule. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-ButylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclo[1.1.1]pentane derivative. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: tert-ButylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, hydroxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Compounds with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry: tert-ButylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is used as a building block in organic synthesis. Its rigid bicyclo[1.1.1]pentane structure makes it an ideal scaffold for the construction of complex molecules.
Biology: In biological research, the compound is used to study the effects of rigid molecular structures on biological activity. It serves as a model compound for understanding the interactions between rigid molecules and biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure can be exploited to design novel therapeutic agents with improved stability and efficacy.
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials enhances their mechanical properties and thermal stability.
Mécanisme D'action
The mechanism of action of tert-ButylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane structure allows the compound to fit into binding sites with high specificity. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound may also influence cellular pathways by altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Comparison: tert-ButylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is unique due to the presence of the oxolan-3-yl group, which imparts additional functionality and reactivity to the molecule. This distinguishes it from other similar compounds that may lack this functional group. The oxolan-3-yl group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C14H23NO3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
tert-butyl N-[3-(oxolan-3-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(16)15-14-7-13(8-14,9-14)10-4-5-17-6-10/h10H,4-9H2,1-3H3,(H,15,16) |
Clé InChI |
ONYZIJNHBFGWAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3CCOC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





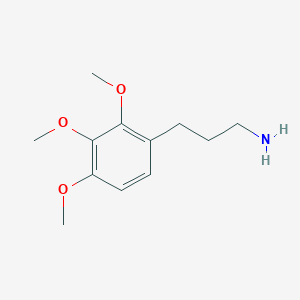

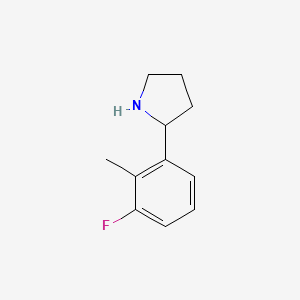

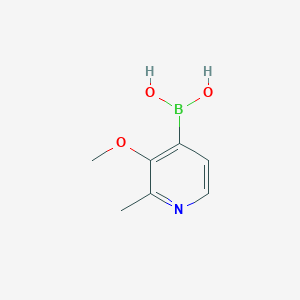
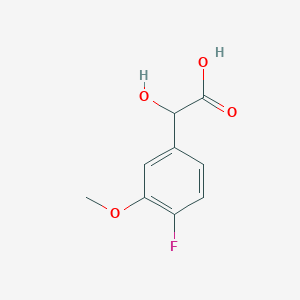
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
